molecular formula C19H20Cl2O3 B5236938 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene

2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene

Cat. No. B5236938
M. Wt: 367.3 g/mol
InChI Key: ACPFFWBGRWFNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and inflammation reduction. It is classified as a COX-2 inhibitor, which means that it selectively inhibits the cyclooxygenase-2 enzyme that is responsible for the production of inflammatory prostaglandins. In

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat a variety of conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. Diclofenac has also been used in veterinary medicine for the treatment of pain and inflammation in animals.

Mechanism of Action

Diclofenac works by selectively inhibiting the cyclooxygenase-2 enzyme, which is responsible for the production of inflammatory prostaglandins. By reducing the production of these prostaglandins, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene reduces inflammation, pain, and fever. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
Diclofenac has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In addition, this compound has been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. Diclofenac has also been shown to reduce the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. In addition, 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene has been extensively studied, and its effects are well-documented. However, there are also limitations to the use of this compound in lab experiments. For example, this compound has been shown to have variable effects on different cell types, which may limit its usefulness in certain experiments. In addition, this compound has been shown to have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene. One area of research is the development of novel formulations of this compound that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of this compound's potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. In addition, further research is needed to fully understand the mechanisms underlying this compound's anti-inflammatory effects, as well as its off-target effects. Finally, research is needed to determine the optimal dosages and durations of this compound treatment for various conditions.

Synthesis Methods

Diclofenac can be synthesized through various methods, including the reaction of 2,6-dichloroaniline with 4-allyl-2-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with 3-chloro-1,2-propanediol. Another method involves the reaction of 2,6-dichloroaniline with 4-allyl-2-methoxyphenol in the presence of sodium hydride, followed by the reaction of the resulting intermediate with 3-chloro-1,2-epoxypropane. Both methods result in the formation of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene as a white crystalline powder.

properties

IUPAC Name

1,3-dichloro-2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2O3/c1-3-6-14-9-10-17(18(13-14)22-2)23-11-5-12-24-19-15(20)7-4-8-16(19)21/h3-4,7-10,13H,1,5-6,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPFFWBGRWFNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCOC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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